PDGF Receptor Tyrosine Kinase Inhibitor II
Overview
Description
PDGF Receptor Tyrosine Kinase Inhibitor II is a cell-permeable bis (1H-2-indolyl)-1-methanone compound that acts as a highly selective, ATP-competitive and reversible inhibitor of platelet-derived growth factor (PDGF) receptor tyrosine kinase . It controls the biological activity of PDGFR Tyrosine Kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .
Molecular Structure Analysis
PDGF receptors are transmembrane proteins belonging to the receptor tyrosine kinase (RTK) class . PDGF signalling is initiated by the binding of distinct dimeric PDGF ligands to the extracellular domain of two monomeric receptors at the same time, thereby inducing dimerisation of PDGFR and autophosphorylation of the tyrosine residues within its intracellular domain .Chemical Reactions Analysis
This compound acts by inhibiting the activity of the intracellular PDGFR kinases . This inhibition prevents the PDGF signalling pathway, which plays an essential role in cell proliferation, differentiation, migration, and survival .Physical And Chemical Properties Analysis
This compound is a cell-permeable bis (1H-2-indolyl)-1-methanone compound . It acts as a highly selective, ATP-competitive and reversible inhibitor of PDGF receptor tyrosine kinase .Mechanism of Action
Future Directions
The modulation strategies of PDGF signalling include small-molecule tyrosine kinase inhibitors (TKIs), targeting the ATP-binding site of the intracellular TK domain, and monoclonal antibodies directed to the extracellular domain . The development of next-generation KIT/PDGFRA kinase inhibitors, ripretinib and avapritinib, with a focus on their mechanisms of action, is a promising future direction .
properties
IUPAC Name |
[2-(1H-indole-2-carbonyl)-1H-indol-5-yl] butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-5-20(24)26-15-8-9-17-14(10-15)12-19(23-17)21(25)18-11-13-6-3-4-7-16(13)22-18/h3-4,6-12,22-23H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDUJGOCEPWCNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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